N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, a quinoline moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Quinoline Derivative Preparation: The quinoline moiety is often prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the thiadiazole and quinoline derivatives with a benzamide precursor under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or quinoline moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide: Unique due to the combination of thiadiazole, quinoline, and benzamide moieties.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzylamine: Contains an amine group instead of an amide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Composition
- Molecular Formula : C20H16N4O2S
- Molecular Weight : 376.4 g/mol
- CAS Number : 1172257-82-7
The compound features a thiadiazole ring, which is known for its diverse biological activities, and a quinoline moiety that enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring followed by the introduction of the quinoline moiety through various coupling reactions.
Antimicrobial Activity
A significant area of research on this compound focuses on its antimicrobial properties. Studies indicate that derivatives containing the thiadiazole moiety exhibit promising activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | High activity | |
Escherichia coli | Moderate activity | |
Pseudomonas aeruginosa | Moderate activity |
In one study, derivatives similar to this compound demonstrated higher efficacy than standard antibiotics like norfloxacin and ciprofloxacin against Staphylococcus species .
Antifungal Activity
The compound also shows antifungal properties. It has been evaluated against various fungal strains, with notable activity against Candida albicans and Aspergillus niger. The presence of halogen substituents has been linked to enhanced antifungal activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the thiadiazole and quinoline rings significantly influence biological activity. For instance:
- Substituents at the C-5 position of the thiadiazole ring can enhance antibacterial potency.
- The nature of the linker between the thiadiazole and quinoline moieties plays a crucial role in determining the overall bioactivity .
Case Studies
- Antibacterial Efficacy : A series of derivatives were tested for their antibacterial properties. Compounds with specific substitutions exhibited IC50 values lower than standard treatments, indicating superior efficacy .
- Cytotoxicity Studies : Research has shown that certain derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-23-24-20(27-13)22-19(25)15-7-10-17(11-8-15)26-12-16-9-6-14-4-2-3-5-18(14)21-16/h2-11H,12H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNJVPQQDVQRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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